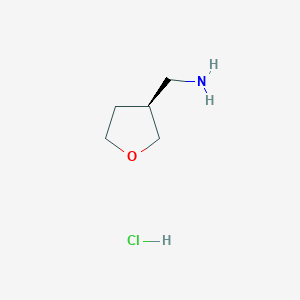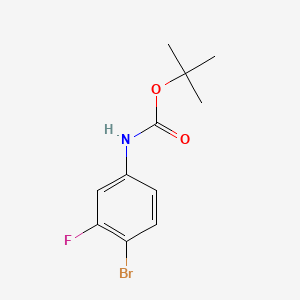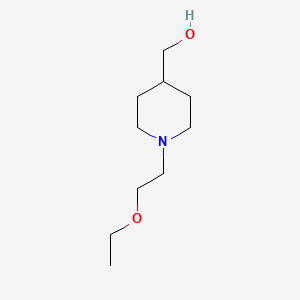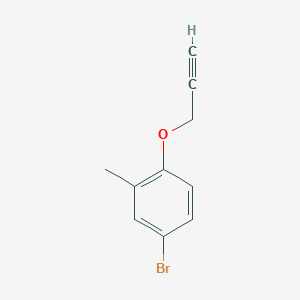![molecular formula C8H10Cl2N2OS B1457345 2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride CAS No. 1427380-73-1](/img/structure/B1457345.png)
2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride
Descripción general
Descripción
“2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride” is a chemical compound with the molecular formula C8H10Cl2N2OS and a molecular weight of 253.15 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Sulfonamides in Medicinal Chemistry
Sulfonamides possess a wide range of pharmacological activities due to their structural diversity and have been utilized in various therapeutic areas. They are known for their roles as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and in the treatment of conditions like arthritis and hypertension. The primary sulfonamide moiety, a common feature in these compounds, is key to their biological activity and therapeutic applications. Research has shown that sulfonamides have been investigated for novel applications, including their use as antiglaucoma agents, antitumor agents, and in the treatment of other diseases due to their selective inhibition properties (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact of Chlorophenols
Chlorophenols, such as 2-chlorophenol, are recognized for their environmental persistence and potential toxicity. They have been studied extensively for their role as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). These compounds are products of incomplete combustion and can also be formed through several pathways, including the oxidative conversion or hydrolysis of chlorobenzene. The environmental impact of chlorophenols, including their toxicity to aquatic life and their role in the formation of dioxins, has been a significant area of concern. This has led to investigations into their behavior in various environmental settings and their potential health impacts (Peng et al., 2016).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)sulfanylacetohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS.ClH/c9-6-3-1-2-4-7(6)13-5-8(12)11-10;/h1-4H,5,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESQWSLPODESPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1457262.png)


![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B1457266.png)


![Tert-butyl 5-azaspiro[2.5]octan-8-ylcarbamate](/img/structure/B1457272.png)
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)





